1-(3-Sulfanylphenyl)ethan-1-one

描述

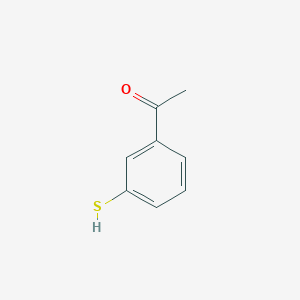

1-(3-Sulfanylphenyl)ethan-1-one (CAS 35337-69-0) is a ketonic compound with the molecular formula C₈H₈OS and a molecular weight of 152.21 g/mol . Its structure features a phenyl ring substituted with a sulfanyl (-SH) group at the 3-position and an acetyl group at the 1-position. The sulfanyl group contributes to its unique reactivity, enabling participation in hydrogen bonding and thiol-specific reactions.

Structure

3D Structure

属性

IUPAC Name |

1-(3-sulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCOVMFKJYATHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405767 | |

| Record name | 3'-Mercaptoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-19-5, 35337-69-0 | |

| Record name | 1-(3-Mercaptophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Mercaptoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-(3-Sulfanylphenyl)ethan-1-one and analogous compounds:

Key Observations :

- Electronic Effects: The sulfanyl group (-SH) in this compound is mildly electron-withdrawing, while the dimethylamino group (-N(CH₃)₂) in its analog is strongly electron-donating, significantly altering the reactivity of the aromatic ring .

- Steric and Solubility Profiles: The phenoxy-substituted derivative (C₁₄H₁₂O₂) exhibits higher lipophilicity due to the bulky aromatic substituent, whereas the sulfonyl-fluorinated analog (C₉H₉FO₃S) has enhanced polarity, improving aqueous solubility .

Reactivity Comparison :

Physical and Spectroscopic Properties

- Melting Points : Sulfanyl derivatives generally exhibit lower melting points compared to sulfonyl or hydroxylated analogs due to weaker intermolecular forces. For example, 1-cyclopentyl-2-(phenylsulfonyl)ethan-1-one () has a melting point of 69–70°C , while sulfanyl analogs are often liquids or low-melting solids .

- Spectroscopic Signatures : The IR spectrum of this compound shows characteristic S-H stretches (~2550 cm⁻¹), absent in sulfonyl or ether analogs .

准备方法

Reaction Overview

The most straightforward method involves the acetylation of 3-thiophenol using acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). This nucleophilic substitution replaces the hydroxyl group of 3-thiophenol with an acetyl moiety.

Reaction Scheme :

$$

\text{3-Thiophenol} + \text{Acetyl Chloride} \xrightarrow{\text{Base}} \text{1-(3-Sulfanylphenyl)ethan-1-one} + \text{HCl}

$$

Experimental Conditions

Advantages

- High regioselectivity due to the electron-withdrawing nature of the thiol group.

- Short reaction time (<2 hours).

Limitations

- Requires strict anhydrous conditions to prevent hydrolysis of acetyl chloride.

Nucleophilic Substitution of 3-Bromoacetophenone

Reaction Overview

3-Bromoacetophenone undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) or thiourea to introduce the thiol group. This method is ideal for substrates where direct acetylation is challenging.

Reaction Scheme :

$$

\text{3-Bromoacetophenone} + \text{NaSH} \xrightarrow{\text{Ethanol, Reflux}} \text{this compound} + \text{NaBr}

$$

Advantages

- Utilizes commercially available 3-bromoacetophenone.

- Scalable for bulk synthesis.

Limitations

- Competing elimination reactions may reduce yield.

Newman-Kwart Rearrangement Approach

Reaction Overview

This method involves synthesizing 3-nitroacetophenone, converting it to an O-arylthiocarbamate, and thermally rearranging it to an S-arylthiocarbamate. Hydrolysis yields the target compound.

Reaction Steps :

- Thiocarbamate Formation :

$$

\text{3-Nitroacetophenone} + \text{Thiocarbamoyl Chloride} \rightarrow \text{O-arylthiocarbamate}

$$ - Rearrangement :

$$

\text{O-arylthiocarbamate} \xrightarrow{\Delta, \text{Toluene}} \text{S-arylthiocarbamate}

$$ - Hydrolysis :

$$

\text{S-arylthiocarbamate} + \text{NaOH} \rightarrow \text{this compound}

$$

Experimental Conditions

Advantages

- High purity due to controlled intermediate steps.

- Applicable to sterically hindered substrates.

Limitations

- Multi-step synthesis increases complexity.

Industrial-Scale Continuous Flow Synthesis

Reaction Overview

Industrial production employs continuous flow reactors for efficient mixing and temperature control. The reaction of 3-thiophenol with acetic anhydride occurs under reduced pressure.

Reaction Scheme :

$$

\text{3-Thiophenol} + \text{Acetic Anhydride} \xrightarrow{\text{Flow Reactor}} \text{this compound} + \text{Acetic Acid}

$$

Process Parameters

Advantages

- High throughput and consistent product quality.

- Reduced waste generation.

Limitations

- High initial capital investment.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acetylation | 78–85 | Mild, anhydrous | Moderate | High |

| Nucleophilic Substitution | 65–72 | Reflux, aqueous | High | Moderate |

| Newman-Kwart Rearrangement | 60–68 | High-temperature | Low | Low |

| Continuous Flow | >90 | High-temperature, vacuum | Industrial | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。